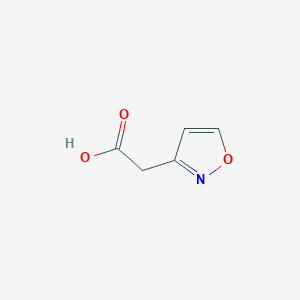

2-(Isoxazol-3-yl)acetic acid

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(1,2-oxazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c7-5(8)3-4-1-2-9-6-4/h1-2H,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMYAUJWSXKKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57612-86-9 | |

| Record name | 2-(1,2-oxazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isoxazol 3 Yl Acetic Acid and Its Derivatives

Historical Perspectives on Isoxazole (B147169) Synthesis Relevant to the Acetic Acid Moiety

The foundational chemistry of isoxazoles dates back to the early 20th century, with Claisen's synthesis of the parent isoxazole in 1903 marking a significant milestone. nih.gov Early methods for constructing the isoxazole ring often involved the reaction of a three-carbon component with hydroxylamine (B1172632). researchgate.net One of the two major historical routes to isoxazoles involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.net This fundamental approach laid the groundwork for later syntheses of more complex isoxazole derivatives.

For derivatives containing an acetic acid group, early strategies would have conceptually involved the use of a β-keto ester or a related 1,3-dicarbonyl compound bearing the necessary four-carbon backbone. The cyclization with hydroxylamine would then form the isoxazole ring with a precursor to the acetic acid side chain, which could be subsequently modified. While specific early examples directly targeting 2-(isoxazol-3-yl)acetic acid are not extensively documented in initial broad searches, the principles of isoxazole synthesis from this era provided the chemical logic for future, more targeted syntheses.

Contemporary Approaches for the Formation of the Isoxazole Ring System

Modern organic synthesis has introduced a variety of sophisticated and efficient methods for constructing the isoxazole ring system. These contemporary approaches offer greater control over regioselectivity and functional group tolerance, which are crucial for the synthesis of specifically substituted isoxazoles like this compound.

1,3-Dipolar Cycloaddition Reactions in the Context of Isoxazolyl-Acetic Acid Precursors

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene is a cornerstone of modern isoxazole synthesis. researchgate.netkuey.net This reaction is highly regioselective and provides a powerful tool for constructing 3,5-disubstituted isoxazoles. nih.gov In the context of synthesizing precursors to this compound, a suitable alkyne bearing an ester or a protected carboxylic acid function can be reacted with a nitrile oxide.

Nitrile oxides are typically generated in situ from aldoximes via oxidation or from hydroximoyl halides by dehydrohalogenation. researchgate.net For instance, the reaction of an alkyne such as ethyl propiolate with a nitrile oxide would yield an isoxazole-3-carboxylate, a direct precursor to the target acetic acid derivative. The versatility of this method allows for the introduction of various substituents on the nitrile oxide, leading to a wide range of isoxazole derivatives. The reaction can be carried out under various conditions, including metal-catalyzed (often copper(I)) and metal-free protocols. nih.govrsc.org

A general scheme for this approach is as follows:

R-C≡N⁺-O⁻ + H-C≡C-CO₂R' → 3-(R)-5-(CO₂R')-isoxazoleSubsequent hydrolysis of the ester group (CO₂R') would yield the carboxylic acid, which could then be subjected to further transformations if necessary to arrive at the acetic acid side chain.

Metal-Free Synthetic Routes for Isoxazole Scaffolds Leading to Carboxylic Acid Functionalization

Growing environmental concerns have spurred the development of metal-free synthetic methods. nih.gov For isoxazole synthesis, this often involves the in situ generation of nitrile oxides from oximes using reagents like N-chlorosuccinimide (NCS) followed by elimination with a base. rsc.org These metal-free conditions are advantageous as they avoid toxic metal residues and often simplify purification. researchgate.net

One notable metal-free approach involves the reaction of in situ generated nitrile oxides with enamines or alkynes. rsc.org For the synthesis of isoxazoles with carboxylic acid functionality, a key strategy is the use of precursors where the carboxylic acid or a protected form is already incorporated into one of the reactants. For example, a diversity-oriented synthesis of isoxazole derivatives has been reported using resin-supported carboxylic acids to generate the necessary alkyne precursors. nih.gov

A practical, multigram metal-free synthesis of isoxazole-containing building blocks has been developed from commercially available amino acids. rsc.org The key step is a regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with alkynes or enamines. rsc.org This highlights the potential for creating isoxazole derivatives with diverse functionalities, including those that can be converted to an acetic acid side chain, without the use of metal catalysts.

Microwave-Assisted Synthesis of Isoxazole Derivatives with Acetic Acid Linkages

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product selectivity. mdpi.comijpsonline.com This technology has been successfully applied to the synthesis of isoxazole derivatives. nih.govrsc.org

Microwave irradiation can significantly shorten the reaction times for 1,3-dipolar cycloadditions. For example, the reaction of nitrile oxides with alkynes to form isoxazoles can be completed in minutes under microwave heating, compared to hours using conventional methods. researchgate.net This is particularly beneficial for the synthesis of libraries of compounds for drug discovery.

In the context of preparing isoxazole derivatives with acetic acid linkages, microwave assistance can be employed in the key ring-forming step. For instance, the cycloaddition of a nitrile oxide with an alkyne ester, a precursor to the acetic acid, can be efficiently promoted by microwave energy. nih.govresearchgate.net Furthermore, subsequent transformations, such as ester hydrolysis, can also be accelerated using this technology. The use of microwave synthesis is often associated with solvent-free or green solvent conditions, further contributing to the development of environmentally benign synthetic protocols. rsc.org

Specific Synthetic Strategies for this compound and its Immediate Precursors/Analogs

Synthesis from Hydroxycoumarin to Benzo[d]isoxazol-3-yl-acetic Acid and its Relevance

A well-documented route to a key analog, benzo[d]isoxazol-3-yl-acetic acid, starts from 4-hydroxycoumarin (B602359). google.comsphinxsai.com This synthesis is relevant as the core benzo[d]isoxazole structure is an annulated version of the isoxazole ring, and the synthetic logic can be informative.

The process involves the treatment of 4-hydroxycoumarin with hydroxylamine, which leads to the formation of benzo[d]isoxazol-3-yl-acetic acid. google.comsphinxsai.com This transformation proceeds through the oximation of the coumarin (B35378) derivative. This specific synthesis is a crucial step in the preparation of the antiepileptic drug Zonisamide. google.com

The key steps are outlined below:

| Starting Material | Reagent | Product | Reference |

| 4-Hydroxycoumarin | Hydroxylamine | Benzo[d]isoxazol-3-yl-acetic acid | google.comsphinxsai.com |

This synthetic pathway highlights a classical approach to forming an isoxazolyl-acetic acid system, albeit on a benzofused scaffold. The principles of ring opening of the coumarin and subsequent cyclization to the isoxazole are fundamental. Benzo[d]isoxazol-3-yl-acetic acid itself can then be used as a starting material for further derivatization, for instance, by condensation with o-phenylenediamine (B120857) to form benzimidazole (B57391) derivatives. researchgate.netresearchgate.net

Derivatization of Isoxazole-3-Carboxylic Acids and their Esters

A primary strategy for synthesizing derivatives of this compound involves the modification of pre-existing isoxazole-3-carboxylic acids or their corresponding esters. These starting materials can either be commercially available or prepared through established synthetic protocols.

One common approach begins with the esterification of isoxazole-3-carboxylic acids to yield ethyl isoxazole-3-carboxylates. These esters serve as versatile intermediates for further transformations. For instance, treatment of ethyl isoxazole-3-carboxylates with methyl lithium (MeLi) and acetonitrile (B52724) (CH3CN) can furnish the corresponding ketonitriles. nih.gov This transformation provides a key building block for the synthesis of more complex derivatives.

An alternative method for preparing these key ester intermediates involves a two-step process starting from commercially available pinacolones and diethyl oxalate. nih.gov The resulting ethyl isoxazole-3-carboxylates can then be subjected to various reactions to introduce diverse functionalities. For example, they can be converted to their corresponding cyanomethyl ketones, which are then coupled with aryldiazonium salts to produce 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide derivatives. nih.gov

The following table summarizes the synthesis of various substituted 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide analogues starting from the corresponding ethyl isoxazole-3-carboxylates. nih.gov

| Starting Material (Ethyl Isoxazole-3-carboxylate) | Reagents and Conditions | Final Product | Yield (%) |

| Ethyl 5-(4-(tert-butyl)phenyl)isoxazole-3-carboxylate | 1. MeLi, CH3CN, THF, -78 °C; 2. 3-chlorophenyldiazonium chloride, NaOAc, EtOH | N-(3-Chlorophenyl)-2-(5-(4-(tert-butyl)phenyl)isoxazol-3-yl)-2-oxoacetohydrazonoyl cyanide | - |

| Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate | 1. MeLi, CH3CN, THF, -78 °C; 2. 3-chlorophenyldiazonium chloride, NaOAc, EtOH | N-(3-Chlorophenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)-2-oxoacetohydrazonoyl cyanide | 76 |

| Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate | 1. MeLi, CH3CN, THF, -78 °C; 2. 4-chloro-3-(trifluoromethyl)phenyldiazonium chloride, NaOAc, EtOH | N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)-2-oxoacetohydrazonoyl cyanide | 66 |

Yields are reported for the two-step process from the ethyl ester.

Formation of Acylhydrazones and Thiazolidinone Derivatives from this compound Esters

The ester functionality of this compound esters provides a convenient handle for the synthesis of acylhydrazones and thiazolidinone derivatives. These classes of compounds are known for their diverse biological activities. researchgate.netsamipubco.com

The synthesis of acylhydrazones typically begins with the conversion of the ester to the corresponding acetohydrazide. This is achieved by reacting the ester with hydrazine (B178648) hydrate. mdpi.comacs.org The resulting hydrazide can then be condensed with a variety of aldehydes or ketones to furnish the desired N-acylhydrazone derivatives. acs.org This modular approach allows for the generation of a large library of compounds with different substitution patterns.

For the synthesis of thiazolidinone derivatives, the intermediate N-acylhydrazones can undergo a cyclocondensation reaction with thioglycolic acid. samipubco.com This reaction, often catalyzed by anhydrous zinc chloride, leads to the formation of the 4-thiazolidinone (B1220212) ring. samipubco.com

A study on mefenamic acid analogs utilized a similar strategy, where benzohydrazide (B10538) analogs were reacted with various aldehydes to form Schiff bases, which then underwent cycloaddition with thioglycolic acid to yield 4-thiazolidinone derivatives. samipubco.com Although not directly involving an isoxazole core, this methodology is applicable to the synthesis of isoxazole-containing thiazolidinones.

The following table outlines the general synthetic scheme for the formation of acylhydrazones and thiazolidinones from an ester precursor.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Hydrazinolysis | Hydrazine hydrate, Ethanol, Reflux | Acetohydrazide |

| 2 | Condensation | Substituted aldehyde, Ethanol, Reflux | N-Acylhydrazone |

| 3 | Cyclocondensation | Thioglycolic acid, Anhydrous ZnCl2 | 4-Thiazolidinone |

Cyclization Reactions Utilizing Chalcone (B49325) Intermediates for Isoxazole Formation

An alternative and widely used approach for the synthesis of the isoxazole ring itself involves the cyclization of chalcone intermediates. Chalcones, which are α,β-unsaturated ketones, can be readily prepared through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. nih.govresearchgate.net

The formation of the isoxazole ring from a chalcone intermediate is achieved by reacting the chalcone with hydroxylamine hydrochloride in an alkaline medium. nih.govorientjchem.org The reaction proceeds via an intermolecular cycloaddition, leading to the formation of the five-membered heterocyclic isoxazole ring. nih.gov The specific regioisomer formed can sometimes be influenced by the reaction conditions and the substitution pattern of the chalcone.

This method offers a high degree of flexibility, as a wide variety of substituted chalcones can be synthesized, which in turn allows for the preparation of a diverse range of isoxazole derivatives. For example, various aromatic ketones and aldehydes can be used in the initial Claisen-Schmidt condensation to introduce different substituents onto the final isoxazole product. nih.gov

Microwave irradiation has also been employed to facilitate the synthesis of isoxazoles from chalcones, often leading to improved reaction times and yields compared to conventional heating methods. researchgate.net

The following table provides examples of isoxazole derivatives synthesized from chalcone intermediates.

| Chalcone Precursor | Reagents and Conditions | Isoxazole Product | Yield (%) |

| Substituted Chalcones (general) | Hydroxylamine hydrochloride, KOH, Ethanol, Reflux | Corresponding Isoxazoles | 45-63 |

| 3-Methoxy acetophenone (B1666503) derived chalcones | Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Reflux | Corresponding Isoxazole derivatives | ~70 |

| Chalcones from 7-hydroxy-6-acetyl-2',2'-dimethylchroman | Hydroxylamine hydrochloride, KOH/EtOH | Chromano isoxazoles | - |

Yields can vary depending on the specific substrates and reaction conditions.

Pharmacological and Biological Research of 2 Isoxazol 3 Yl Acetic Acid and Its Derivatives

Broad-Spectrum Biological Activities of Isoxazole (B147169) Derivatives

Isoxazole derivatives have demonstrated a remarkable range of biological activities, making them a focal point of research for the development of new therapeutic agents. amazonaws.comespublisher.comresearchgate.net These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, immunomodulatory, anticonvulsant, and antidepressant effects, among others. amazonaws.comespublisher.combenthamdirect.comjrespharm.comencyclopedia.pubscholarsresearchlibrary.comipinnovative.com The versatility of the isoxazole nucleus allows for structural modifications that can enhance potency and selectivity for various biological targets. amazonaws.com

Anti-inflammatory and Analgesic Properties

Derivatives of isoxazole have been extensively investigated for their anti-inflammatory and analgesic potential. researchgate.net Research has shown that certain isoxazole derivatives exhibit potent anti-inflammatory effects, in some cases comparable or even superior to established drugs like indomethacin, celecoxib, and diclofenac. mdpi.com

For instance, indolyl–isoxazolidines have been identified as a class of compounds with significant anti-inflammatory and analgesic activities. mdpi.com One particular compound, 9a, was found to considerably inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells. mdpi.com This compound also demonstrated analgesic effects and anti-inflammatory activity in a carrageenan-induced edema model, with a potency similar to indomethacin. mdpi.com Furthermore, it showed protective effects in a mouse model of LPS-induced death, highlighting its potential as an analgesic and anti-inflammatory drug. mdpi.com

Other studies have explored isoxazole–mercaptobenzimidazole hybrids and 3-methylisoxazol-5(4H)-one derivatives, with some compounds showing significant analgesic activity and protection in carrageenan-induced footpad edema. mdpi.com A series of novel isoxazole derivatives (3a-f) prepared from 5,8-alkyl-1,3-dimethyl-5,6-dihydropyrimido[5,6-e]pyrazine-2,4,7-trione demonstrated forceful anti-inflammatory and analgesic activities in vivo. benthamdirect.comnih.gov Additionally, 3-methyl-4-nitro-5-(substituted styryl) isoxazole derivatives with sterically hindered phenolic groups have exhibited good anti-inflammatory activity. amazonaws.com The anti-inflammatory properties of some isoxazole derivatives are attributed to their ability to inhibit cyclooxygenase-2 (COX-2). mdpi.com

Table 1: Examples of Isoxazole Derivatives with Anti-inflammatory and Analgesic Activity

| Compound/Derivative Class | Research Finding |

|---|---|

| Indolyl–isoxazolidines (e.g., compound 9a) | Significantly inhibited LPS-induced TNF-α and IL-6 production. Showed analgesic and anti-inflammatory effects comparable to indomethacin. mdpi.com |

| Isoxazole–mercaptobenzimidazole hybrids | Demonstrated analgesic and anti-inflammatory properties. mdpi.com |

| 4-(2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazono)-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Showed significant analgesic activity and protection in carrageenan-induced footpad edema. mdpi.com |

| Isoxazole derivatives (3a-f) from pyrimidopyrazines | Exhibited the most forceful anti-inflammatory and analgesic activities in in vivo models. benthamdirect.comnih.gov |

| 3-methyl-4-nitro-5-(substituted styryl) isoxazoles | Compounds with sterically hindered phenolic groups showed good anti-inflammatory activity. amazonaws.com |

| p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | Demonstrated strong anti-inflammatory activity. mdpi.com |

| Indolyl-isoxazoles | Exhibited good anti-inflammatory activity, with some compounds showing a 36.6% to 73.7% reduction in edema. nih.gov |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antitubercular)

The isoxazole scaffold is a key component in several clinically used antibacterial drugs and is a promising nucleus for the development of new antimicrobial agents. amazonaws.comijrrjournal.com Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, antiviral, and antitubercular effects. amazonaws.comresearchgate.netjrespharm.comscholarsresearchlibrary.comhumanjournals.com

In terms of antibacterial activity, isoxazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com For example, a series of isoxazole derivatives containing a 1,2,4-triazole (B32235) moiety showed that compounds with chloro, nitro, and methoxy (B1213986) substitutions on the phenyl ring attached to the isoxazole moiety possessed potent antibacterial activity. jrespharm.com Specifically, compound 4f from this series was found to be a potent antibacterial agent against B. subtilis and E. coli. jrespharm.com Another study reported that compounds TPI-2 and TPI-5 were the most active antibacterial agents in a series of newly synthesized isoxazole derivatives. scholarsresearchlibrary.com The antibacterial action of these compounds can be either bactericidal, targeting the bacterial cell wall or membrane, or bacteriostatic, inhibiting protein synthesis or metabolic pathways. ijrrjournal.com

Antifungal activity is also a prominent feature of isoxazole derivatives. scholarsresearchlibrary.com In the same study of 1,2,4-triazole containing isoxazoles, compounds 4a and 4d exhibited significant fungicidal potential against C. albicans and A. niger. jrespharm.com Compound TPI-14 from another series was identified as a highly active antifungal agent. scholarsresearchlibrary.com

Furthermore, research has highlighted the antitubercular potential of isoxazole derivatives. A series of 3,5-disubstituted isoxazoles were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. amazonaws.com One compound, 4f, demonstrated the highest inhibition of 76%. amazonaws.comjrespharm.com

Some isoxazole derivatives have also been investigated for their antiviral activity. mdpi.comresearchgate.net While this area is less extensively covered in the provided context, the broad antimicrobial profile of isoxazoles suggests potential for further exploration against various viral pathogens. scholarsresearchlibrary.comresearchgate.net

Table 2: Examples of Isoxazole Derivatives with Antimicrobial Efficacy

| Compound/Derivative Class | Activity Type | Research Finding |

|---|---|---|

| Isoxazole derivatives with 1,2,4-triazole moiety | Antibacterial, Antifungal, Antitubercular | Compounds with -Cl, -NO2, and -OCH3 groups showed potent activity. Compound 4f was a potent antibacterial, while 4a and 4d were effective antifungals. Compound 4f also showed 76% antitubercular growth inhibition. jrespharm.com |

| TPI-2, TPI-5 | Antibacterial | Found to be the most active antibacterial agents in a synthesized series. scholarsresearchlibrary.com |

| TPI-14 | Antifungal | Identified as the most active antifungal agent in its series. scholarsresearchlibrary.com |

| 4-(2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazono)-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Antibacterial, Antiviral | Demonstrated efficient antibacterial and moderate antiviral activities. mdpi.com |

| p-etoxyphenylamid and p-chlorophenylamid of 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid | Antibacterial | Showed strong antibacterial activity. mdpi.com |

Anticancer and Antineoplastic Investigations

The isoxazole moiety is a key structural feature in numerous compounds investigated for their anticancer and antineoplastic properties. amazonaws.comespublisher.comencyclopedia.pubrun.edu.ngnih.govresearchgate.net These derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization. nih.govresearchgate.net

Several studies have highlighted the potential of isoxazole derivatives against a range of cancer cell lines. run.edu.ng For instance, a series of 4-nitroimidazole-piperazine conjugated 3,5-disubstituted isoxazole analogs showed significant antiproliferative effects against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net Similarly, isoxazole derivatives of andrographolide (B1667393) demonstrated significant cytotoxicity against HCT15, HeLa, and DU145 cancer cell lines. encyclopedia.pub

The modification of natural products with isoxazole rings has also yielded promising anticancer agents. An isoxazole derivative of curcumin (B1669340), compound 40, showed more significant cytotoxicity against the MCF-7 breast cancer cell line than curcumin itself. encyclopedia.pub Furthermore, isoxazole functionalized chromene derivatives and 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives have demonstrated potent cytotoxicity against various human cancer cell lines, including lung, colon, breast, and prostate cancer cells. nih.gov

The mechanism of action often involves inducing apoptosis. researchgate.net For example, hydnocarpin, a natural flavonoid lignan (B3055560) containing an isoxazole-like structure, induces apoptosis in lung cancer cells. researchgate.net The introduction of an isoxazole ring into drug structures has been shown to be a strategy for inducing apoptosis in tumor cells. researchgate.net

Table 3: Examples of Isoxazole Derivatives with Anticancer Activity

| Compound/Derivative Class | Cancer Cell Line(s) | Research Finding |

|---|---|---|

| 4-nitroimidazole-piperazine conjugated 3,5-disubstituted isoxazoles | MCF-7 (breast) | Compounds 9a, 9j, 9k, and 9o showed significant antiproliferative effects with IC50 values from 0.052 to 0.012 µM. researchgate.net |

| Isoxazoline derivatives of andrographolide | HCT15, HeLa, DU145 | Compounds 31a, 31b, 31c, 31d, and 32 exhibited significant cytotoxicity with IC50 values below 40 µg/mL. encyclopedia.pub |

| Isoxazole derivative of curcumin (compound 40) | MCF-7 (breast) | Showed more significant cytotoxicity (IC50 = 3.97 µM) compared to curcumin (IC50 = 21.89 µM). encyclopedia.pub |

| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives | A549, COLO 205, MDA-MB 231, PC-3 | Compound 21 showed potent cytotoxicity with IC50 < 12 µM. nih.gov |

| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives | MV4-11 (leukemia) | Compound 19 inhibited FLT3 phosphorylation and led to complete tumor regression in a xenograft model. nih.gov |

| Triazole-isoxazole derivatives | MCF-7, T-47D (breast) | Compounds 43a and 43b were found to be effective in vitro anticancer agents. nih.gov |

Immunomodulatory and Immunosuppressive Effects

Isoxazole derivatives have been shown to possess significant immunomodulatory and immunosuppressive properties, making them potential candidates for treating autoimmune diseases and managing immune responses. mdpi.comnih.govnih.gov These compounds can influence both humoral and cellular immunity. nih.gov

Several studies have demonstrated the immunosuppressive effects of isoxazole derivatives in various models. For example, derivatives of isoxazole[4,5-d]pyrimidine were found to inhibit the humoral immune response to sheep red blood cells (SRBC) in vivo. nih.gov Similarly, an isoxazole[5,4-e]triazepine derivative, compound RM33, effectively suppressed both humoral and cellular immune responses. nih.gov

Specific isoxazole derivatives have shown dose-dependent actions, ranging from immunosuppressive to immunostimulatory. mdpi.com For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides achieved significant suppression of the in vivo humoral immune response at low doses. nih.gov Another compound, MZO-2 (ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate), inhibited carrageenan-induced footpad edema and contact sensitivity in mice. mdpi.comnih.gov

The immunomodulatory effects also extend to regulating T-cell and B-cell populations. One derivative of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) exhibited modulatory effects on T-cell subsets and B-cell levels in lymphoid organs and enhanced antibody production, suggesting its potential use in autoimmune diseases or as a vaccine adjuvant. mdpi.com

Table 4: Examples of Isoxazole Derivatives with Immunomodulatory/Immunosuppressive Effects

| Compound/Derivative Class | Effect | Research Finding |

|---|---|---|

| Derivatives of isoxazole[4,5-d]pyrimidine (compounds 8g and 10f) | Immunosuppressive | Inhibited the humoral immune response to SRBC in vivo. nih.gov |

| Isoxazole[5,4-e]triazepine derivative (compound RM33) | Immunosuppressive | Effectively suppressed both humoral and cellular immune responses. nih.gov |

| MZO-2 (ethyl N-(4-{[(2,4-dimethoxyphenyl)methyl]carbamoyl}-3-methyl-1,2-oxazol-5-yl)ethanimidate) | Immunosuppressive / Anti-inflammatory | Inhibited carrageenan-induced footpad edema and contact sensitivity in mice. mdpi.comnih.gov |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides | Immunosuppressive | Significantly suppressed the in vivo humoral immune response at low doses. nih.gov |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide derivative | Immunomodulatory | Modulated T-cell subsets and B-cell levels, and enhanced antibody production. mdpi.com |

| 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K compound) | Immunoregulatory | Investigated for its immunoregulatory properties in mouse in vivo models. mdpi.com |

Anticonvulsant and Antidepressant Activities

The isoxazole scaffold is present in several drugs with central nervous system activity, and research continues to explore new derivatives for their anticonvulsant and antidepressant potential. benthamdirect.comjrespharm.comipinnovative.combenthamdirect.comnih.govresearchgate.net

In the realm of anticonvulsant activity, the marketed drug Zonisamide, which contains an isoxazole ring, is a notable example. benthamdirect.comresearchgate.net Following this lead, researchers have synthesized and tested new isoxazole derivatives. A study utilizing microwave-assisted synthesis, a green chemistry approach, developed novel isoxazole derivatives that exhibited promising antiepileptic activity when compared to the standard drug Phenytoin. benthamdirect.com

For antidepressant activity, the isoxazole derivative Isocarboxazid is a known monoamine oxidase (MAO) inhibitor used clinically. ipinnovative.com This has spurred further investigation into isoxazole-containing compounds. A series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-l, 2-oxazole derivatives were synthesized and evaluated for antidepressant and antianxiety activities. ipinnovative.com While most compounds in this series did not show significant antidepressant effects, compound 2k moderately reduced immobility time in the forced swimming test. ipinnovative.com Other nitrogen-containing heterocyclic compounds, including isoxazoles, are considered excellent candidates for developing new antidepressant agents. mdpi.com

Table 5: Examples of Isoxazole Derivatives with Anticonvulsant and Antidepressant Activities

| Compound/Derivative Class | Activity | Research Finding |

|---|---|---|

| Zonisamide | Anticonvulsant | A marketed drug containing an isoxazole ring. benthamdirect.comresearchgate.net |

| Novel isoxazole derivatives via microwave synthesis | Anticonvulsant | Exhibited promising antiepileptic activity compared to Phenytoin. benthamdirect.com |

| Isocarboxazid | Antidepressant | A marketed non-selective MAO inhibitor. ipinnovative.com |

| 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-l, 2-oxazoles (e.g., compound 2k) | Antidepressant | Compound 2k moderately reduced immobility time in the forced swimming test. ipinnovative.com |

Other Pharmacological Activities (e.g., Anti-diabetic, Neuroprotective)

Beyond the aforementioned activities, isoxazole derivatives have shown promise in other therapeutic areas, including as anti-diabetic and neuroprotective agents. researchgate.netnih.govmdpi.com

In the context of anti-diabetic research, isoxazole-based flavonoid derivatives have been found to significantly improve glucose absorption in insulin-resistant HepG2 cells. researchgate.net One novel isoxazole derivative, C45, demonstrated improved glucose consumption at the nanomolar level in these cells. nih.gov The proposed mechanism for this anti-diabetic effect involves the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.netnih.gov Derivatives of oleanolic acid containing an isoxazole moiety have also been investigated for their anti-diabetic properties. mdpi.com

Neuroprotective effects have also been associated with isoxazole derivatives. benthamdirect.comresearchgate.net Some compounds have been shown to be potent positive modulators of the AMPA receptor, which plays a crucial role in synaptic transmission. dntb.gov.ua For example, 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate) was shown to be a highly potent positive modulator of the AMPA receptor, suggesting potential for treating neurological disorders. dntb.gov.ua

Table 6: Examples of Isoxazole Derivatives with Other Pharmacological Activities

| Compound/Derivative Class | Activity | Research Finding |

|---|---|---|

| Isoxazole-based flavonoid derivatives (e.g., C45) | Anti-diabetic | C45 improved glucose consumption at nanomolar levels in insulin-resistant HepG2 cells, likely via the AMPK/PEPCK/G6Pase pathway. researchgate.netnih.gov |

| 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate) | Neuroprotective (AMPA receptor modulator) | Found to be a highly potent positive modulator of the AMPA receptor. dntb.gov.ua |

| Isoxazole derivatives of Oleanolic Acid | Anti-diabetic | Investigated for their anti-diabetic properties. mdpi.com |

In Vitro and In Vivo Pharmacological Evaluation Methods

The pharmacological potential of 2-(isoxazol-3-yl)acetic acid and its derivatives is assessed through a variety of established in vitro and in vivo methods. These techniques are crucial for determining the compounds' mechanisms of action and their efficacy in biological systems.

To evaluate the inhibitory effects of isoxazole derivatives on specific molecular targets, a range of cellular and enzymatic assays are employed.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: The anti-inflammatory potential of these compounds is often evaluated by measuring their ability to inhibit COX-1 and COX-2 enzymes. nih.govresearchgate.net These assays typically utilize purified enzymes or cell-based systems to quantify the production of prostaglandins (B1171923). orientjchem.org Similarly, 5-LOX and 15-LOX inhibition assays are conducted to assess the impact on leukotriene synthesis, another key pathway in inflammation. rasayanjournal.co.inrsc.orgplos.org The inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity, is a key parameter determined from these assays. nih.govrasayanjournal.co.in

Exchange Protein Directly Activated by cAMP (EPAC) Inhibition Assays: The interaction of isoxazole derivatives with EPAC proteins is investigated using specialized in vitro assays. A common method is a competitive binding assay that measures the ability of a compound to displace a fluorescently labeled cAMP analog, such as 8-NBD-cAMP, from the EPAC protein. nih.gov Additionally, Guanine (B1146940) Nucleotide Exchange Factor (GEF) activity assays are used to assess the functional inhibition of EPAC1 and EPAC2. nih.govnih.gov These assays monitor the exchange of GDP for GTP on Rap proteins, a downstream effector of EPAC. nih.gov The results from these assays help in identifying and optimizing potent EPAC antagonists. nih.govnih.gov

To determine the in vivo efficacy of this compound analogs, particularly for their anti-inflammatory properties, researchers utilize well-established animal models.

Carrageenan-Induced Paw Edema: This is a widely used and standard acute inflammation model in rats or mice. scholarsresearchlibrary.comnih.govnih.gov Inflammation is induced by injecting carrageenan into the sub-plantar region of the animal's hind paw. The effectiveness of the test compound, administered either orally or intraperitoneally, is measured by its ability to reduce the resulting paw swelling (edema) over a period of several hours. orientjchem.orgscholarsresearchlibrary.comresearchgate.net The paw volume is measured using a plethysmometer at different time intervals after carrageenan injection, and the percentage of inhibition is calculated by comparing the swelling in the treated group to a control group. scholarsresearchlibrary.com This model is valuable for screening compounds that inhibit the mediators of acute inflammation. scholarsresearchlibrary.com

Other Models: Other in vivo models used to assess the broader therapeutic potential of these derivatives include the acetic acid-induced writhing response and hot-plate tests for analgesic activity. nih.govbenthamdirect.com For immunomodulatory effects, models like carrageenan-induced pleurisy, lipopolysaccharide (LPS)-induced lethality, and type II collagen-induced arthritis are employed. nih.gov The ability of these compounds to suppress various inflammatory and immune responses in these models provides crucial data on their potential therapeutic applications. nih.govnih.gov

Specific Biological Interactions and Target Modulation for this compound Analogs

Analogs of this compound have been shown to interact with several key biological targets, leading to the modulation of cellular pathways involved in inflammation, signaling, and microbial growth.

A notable area of research has been the identification of this compound derivatives as antagonists of Exchange Proteins Directly Activated by cAMP (EPAC). nih.govnih.gov EPAC proteins are key mediators of the second messenger cAMP and are involved in a multitude of cellular processes. nih.gov

Certain derivatives, such as the 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide series, have been identified as specific, non-cyclic nucleotide antagonists of EPAC. nih.govresearchgate.net The initial hit compound, ESI-09, specifically blocks EPAC-mediated Rap1 activation and subsequent downstream signaling, like Akt phosphorylation, without affecting Protein Kinase A (PKA), another primary cAMP effector. nih.gov

Structure-activity relationship (SAR) studies have led to the development of more potent EPAC antagonists. Modifications to the phenyl ring and the isoxazole moiety of the parent scaffold have yielded compounds with low micromolar inhibitory activity against both EPAC1 and EPAC2. nih.govnih.gov For instance, fusing a phenyl ring to the isoxazole core to create a benzo[d]isoxazole structure has been shown to enhance activity and improve properties like solubility. nih.gov Molecular docking studies suggest these antagonists bind within the hydrophobic cyclic nucleotide-binding domain of the EPAC proteins. nih.govnih.gov

Table 1: EPAC Inhibitory Activity of Selected this compound Analogs

Derivatives of this compound are widely investigated for their anti-inflammatory properties, which are often attributed to their ability to inhibit COX and LOX enzymes. researchgate.netresearchgate.net These enzymes are central to the metabolic cascade of arachidonic acid, which produces pro-inflammatory prostaglandins and leukotrienes. orientjchem.orgrsc.org

Studies have shown that various isoxazole analogs can selectively inhibit the COX-2 isoform over COX-1, which is a desirable characteristic for reducing inflammatory responses with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov For example, compounds with chloro or bromo substitutions on an attached phenyl ring have demonstrated significant anti-inflammatory activity and greater selectivity for the COX-2 enzyme. nih.gov

In addition to COX inhibition, many isoxazole derivatives also show potent inhibitory activity against lipoxygenases, particularly 5-LOX and 15-LOX. rsc.orgplos.org Dual inhibition of both COX-2 and 5-LOX is a particularly attractive strategy for developing powerful anti-inflammatory agents. plos.orgrsc.org Research has identified specific derivatives, such as 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole, that exhibit significant inhibitory activity against both LOX and COX-2. researchgate.net

Table 2: COX and LOX Inhibitory Activity of Selected Isoxazole Derivatives

The isoxazole scaffold is a component of various antimicrobial agents, and derivatives of this compound have been evaluated for their activity against a range of pathogenic bacteria. connectjournals.comresearchgate.net

Screening studies have tested these compounds against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Salmonella typhimurium. connectjournals.comsciensage.info The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. researchgate.net

Research has shown that the antimicrobial activity can be significantly influenced by the substituents on the isoxazole ring and associated structures. For instance, some quinoline-isoxazole hybrids have demonstrated potency comparable to standard antibiotics like ampicillin (B1664943) against strains such as S. aureus and S. typhi. tandfonline.com Similarly, certain isoxazole derivatives incorporating a thiophenyl moiety have shown significant activity. nih.gov The presence of electron-withdrawing groups, such as nitro or fluoro groups, on phenyl rings attached to the core structure has also been found to enhance antibacterial activity against various strains. niscpr.res.in

Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives

Medicinal Chemistry and Drug Discovery Efforts

Isoxazole (B147169) as a Core Pharmacophore in Drug Design

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent pharmacophore in medicinal chemistry. eurekaselect.comnih.gov Its structural and electronic properties, including the ability to participate in hydrogen bonding and π-π stacking, make it a versatile scaffold for designing bioactive molecules. daneshyari.comrsc.org The inclusion of the isoxazole moiety can enhance a compound's pharmacological profile, improve pharmacokinetic properties, and reduce toxicity. daneshyari.com

The significance of the isoxazole scaffold is underscored by its presence in a variety of clinically approved drugs that span a wide range of therapeutic areas. eurekaselect.comrsc.org These include anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents. nih.govresearchgate.net The weak nitrogen-oxygen bond within the isoxazole ring is a notable feature, as it can be susceptible to cleavage under certain conditions, which can be exploited in the design of prodrugs or other bioactive compounds. nih.govresearchgate.net The adaptability of the isoxazole ring allows for structural modifications, enabling the development of new treatments with enhanced potency. ijpca.org This versatility has made the isoxazole nucleus a rich source for the development of new compounds with promising biological activities. nih.gov

Table 1: Examples of Marketed Drugs Featuring the Isoxazole Pharmacophore

| Drug Name | Therapeutic Class | Mechanism of Action |

|---|---|---|

| Valdecoxib | Non-Steroidal Anti-Inflammatory Drug (NSAID) | Selective COX-2 inhibitor eurekaselect.comnih.gov |

| Leflunomide | Antirheumatic | Inhibits dihydroorotate (B8406146) dehydrogenase eurekaselect.comnih.gov |

| Zonisamide | Anticonvulsant | Blocks sodium and calcium channels eurekaselect.comrsc.org |

| Sulfamethoxazole | Antibiotic | Inhibits dihydropteroate (B1496061) synthetase eurekaselect.comdaneshyari.com |

| Isocarboxazid | Antidepressant | Monoamine oxidase inhibitor eurekaselect.comresearchgate.net |

Design and Development of Novel Therapeutics Based on 2-(Isoxazol-3-yl)acetic Acid Scaffold

The this compound scaffold serves as a crucial building block in the design and synthesis of novel therapeutic agents. chemshuttle.com Its structure provides a modifiable template for creating libraries of compounds to be screened against various biological targets. A notable example is the development of antagonists for Exchange proteins directly activated by cAMP (EPAC), which are guanine (B1146940) nucleotide exchange factors involved in numerous cellular processes. nih.gov

Researchers have synthesized and evaluated a series of novel compounds based on a 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanide framework, which is a direct derivative of the core scaffold. nih.gov This effort began with a high-throughput screening (HTS) hit and progressed through systematic chemical optimization to identify more potent and effective EPAC antagonists. nih.gov These newly developed inhibitors are valuable pharmacological tools for studying the biological functions of EPAC and hold potential as novel therapeutics for a variety of human diseases. nih.gov The development process highlights a common strategy in medicinal chemistry: starting with a basic scaffold and systematically modifying its structure to enhance its interaction with a specific biological target.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these studies provide critical insights that guide the design of more potent and selective compounds.

The biological activity of isoxazole-based compounds is highly dependent on the nature and position of substituents on the heterocyclic ring and any associated phenyl rings. ijpca.org SAR analyses have revealed that modifications at the 3-, 4-, and 5-positions of the isoxazole ring, as well as on attached aromatic systems, can dramatically influence potency and selectivity. nih.gov

For instance, in the development of EPAC antagonists based on the this compound scaffold, SAR studies led to the discovery of several compounds with low micromolar inhibitory activity. nih.gov These studies indicated that further modifications at the 5-position of the isoxazole moiety could lead to even more potent antagonists. nih.gov Similarly, in the context of VEGFR2 inhibitors, QSAR studies have shown that placing electron-donating groups on a benzene (B151609) ring linked to the isoxazole core is necessary for activity. nih.gov

The antibacterial activity of isoxazole derivatives is also sensitive to substitution patterns. The presence of methoxy (B1213986), dimethylamino, and bromine groups on a C-5 phenyl ring, or nitro and chlorine groups on a C-3 phenyl ring, has been shown to enhance antibacterial effects. ijpca.org

Table 2: SAR Highlights of 2-(isoxazol-3-yl)-based EPAC1 Antagonists

| Compound | Substitution on Isoxazole Ring (5-position) | Substitution on Phenyl Ring | Apparent IC₅₀ (µM) for EPAC1 |

|---|---|---|---|

| ESI-09 (Hit) | tert-Butyl | 3-Chloro | 4.6 ± 0.5 |

| HJC0726 (22) | 4-Fluorophenyl | 3-Chloro | 1.8 ± 0.1 |

| NY0123 (35) | 4-Chlorophenyl | 3-Trifluoromethyl | 1.9 ± 0.2 |

| NY0173 (47) | 4-Chlorophenyl | 3,5-dichloro | 1.5 ± 0.1 |

Data derived from SAR studies on EPAC antagonists. nih.gov

The data generated from SAR studies are invaluable for the rational design of new drugs. nih.gov By understanding which functional groups and substitution patterns lead to desired biological effects, medicinal chemists can focus their synthetic efforts on molecules with a higher probability of success. mdpi.com For example, molecular docking simulations can be used in conjunction with SAR data to predict how a designed compound will bind to its target receptor, helping to explain the protective or inhibitory effects observed. nih.gov This synergy between experimental data and computational modeling accelerates the discovery of lead compounds. A structure-based drug design approach, utilizing crystallographic data of fragment binding, successfully led to the creation of a novel and potent isoxazole azepine scaffold for BET inhibition. nih.gov

Ligand Design and Optimization Strategies

The journey from a promising scaffold to a viable drug candidate involves extensive ligand design and optimization. This process aims to improve not only potency and selectivity but also the pharmacokinetic properties of the molecule, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov

A key strategy is structure-based drug design, where knowledge of the three-dimensional structure of the target protein is used to design ligands that fit precisely into the binding site. nih.gov For example, a pharmacophore can be extended toward specific pockets within a protein's binding site, such as the ribose pocket of an ATP binding site, to create more selective interactions. nih.gov

Optimization also involves fine-tuning the physicochemical properties of the molecule. This can include modifying substituents to improve stability in liver microsomes, which provides an early indication of metabolic stability, and to modulate plasma protein binding. nih.gov

Table 3: In Vitro ADME Properties of Optimized Isoxazole Azepine BET Inhibitors

| Compound | Human Liver Microsome (% remaining at 30 min) | Rat Liver Microsome (% remaining at 30 min) | Human Plasma Protein Binding (%) |

|---|---|---|---|

| 3 | 88 | 85 | >99.9 |

| 21 | 90 | 2 | >99.9 |

| 22 | 99 | 94 | >99.9 |

Data illustrates the assessment of metabolic stability and plasma protein binding during lead optimization. nih.gov

Development of Multi-Targeted Therapies and Personalized Medicine Approaches Utilizing Isoxazole Scaffolds

The versatility of the isoxazole scaffold makes it an attractive candidate for emerging therapeutic paradigms, including multi-targeted therapies and personalized medicine. nih.govrsc.orgnih.gov Complex diseases such as cancer often involve multiple biological pathways, making therapies that can modulate several targets simultaneously a highly desirable strategy. rsc.orgmdpi.com Isoxazole derivatives are being explored for their potential in developing such multi-targeted agents. rsc.orgnih.gov

Furthermore, the concept of personalized medicine, which involves tailoring medical treatment to the individual characteristics of each patient, is a growing area of focus. biomedpharmajournal.org As our understanding of the genetic basis of disease and drug response deepens, there is an opportunity to develop isoxazole-based therapies that are optimized for specific patient populations. rsc.orgnih.gov For example, a patient's genetic profile could predict their response to a particular isoxazole-containing drug, allowing for more precise and effective treatment. biomedpharmajournal.org The adaptability of the isoxazole scaffold is well-suited for creating diverse chemical libraries needed to explore these personalized approaches. rsc.org

Computational and Biophysical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an isoxazole (B147169) derivative, might interact with a biological target, typically a protein.

Molecular docking studies have been instrumental in identifying the specific binding sites and modes of interaction for various isoxazole derivatives with their protein targets. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity.

For instance, in a study involving novel isoxazole derivatives designed as potential anticancer agents, docking simulations were performed against a target protein with PDB ID: 3QAQ. The analysis identified that the most promising compounds formed hydrogen bonds with the amino acid residues ARG:849 and ARG:690 ukaazpublications.com. Similarly, docking studies of isoxazole-carboxamide derivatives as potential COX inhibitors showed that substitutions on the phenyl ring could influence the orientation of the isoxazole ring within the enzyme's binding pocket, leading to ideal interactions with the COX-2 enzyme nih.gov.

In another investigation targeting carbonic anhydrase (CA), isoxazole derivatives were found to bind at the entrance of the active site nih.gov. The most potent inhibitors formed hydrogen bonds with key residues like Thr199 and His119 nih.gov. Docking studies have also elucidated the binding of isoxazole compounds to the taxane-binding site of tubulin, a critical target in cancer therapy nih.gov. The versatility of the isoxazole ring, with its adjacent oxygen and nitrogen atoms, allows it to form hydrogen-bonding interactions with a variety of protein targets nih.govmdpi.com.

Table 1: Examples of Predicted Interactions for Isoxazole Derivatives with Protein Targets

| Isoxazole Derivative Class | Protein Target (PDB ID) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Anticancer Agents | 3QAQ | ARG:849, ARG:690 | Hydrogen Bonding ukaazpublications.com |

| Isoxazole-carboxamides | COX-2 | Not specified | Ideal binding interactions in secondary pocket nih.gov |

| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase (CA) | Thr199, His119 | Hydrogen Bonding nih.gov |

| 2-(Benzo[d]isoxazol-3-yl) acetamide | COX-2 | PHE2247, THR561, GLY552 | Hydrogen Bonding sphinxsai.com |

| 2-(Benzo[d]isoxazol-3-yl) acetamide | Thromboxane | SER275, ASN87, LYS261 | Hydrogen Bonding sphinxsai.com |

Beyond identifying binding modes, computational studies quantify the energetics of these interactions. Binding energy calculations help to rank potential ligands and understand the stability of the ligand-receptor complex. A lower binding energy generally indicates a more stable and favorable interaction.

In the study of isoxazole derivatives against the 3QAQ protein target, the calculated binding energies for the most active compounds ranged from -8.8 to -9.5 kcal/mol ukaazpublications.com. For isoxazole derivatives targeting carbonic anhydrase, binding free energies were calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method nih.gov. This approach provides a more detailed breakdown of the energy components contributing to the binding. The results showed that the compound with the highest binding affinity had a calculated binding free energy (ΔG_bind) of -13.53 kcal/mol nih.gov. The analysis further revealed that van der Waals interactions were the primary contributors to the binding energy for these complexes nih.gov.

Table 2: Energetic Analysis of Selected Isoxazole Derivatives

| Derivative Class | Protein Target | Method | Calculated Binding Energy (kcal/mol) | Major Contributing Force |

|---|---|---|---|---|

| Anticancer Agents | 3QAQ | Molecular Docking | -7.1 to -9.5 ukaazpublications.com | Not specified |

| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase | MMPBSA | -11.43 to -13.53 nih.gov | van der Waals interactions nih.gov |

| 2-(Benzo[d]isoxazol-3-yl) acetamide | COX-2 | Molecular Docking | -12.793 sphinxsai.com | Not specified |

| 2-(Benzo[d]isoxazol-3-yl) acetamide | Thromboxane | Molecular Docking | -13.257 sphinxsai.com | Not specified |

Quantum Chemical Calculations in Understanding Reactivity and Interactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure of molecules, which governs their reactivity and interactions bohrium.com. These methods are used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) irjweb.comnih.gov.

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons irjweb.comyoutube.com. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability irjweb.comnih.gov.

For isoxazole derivatives, these calculations can predict the most likely sites for electrophilic and nucleophilic attack. For example, in a study of alkaloid-based isoxazolylureas, DFT calculations showed that the HOMO was localized on the isoxazole heterocycle, indicating that this part of the molecule is key for interactions with electrophilic regions of protein targets mdpi.com. Similarly, the LUMO was also localized on the isoxazole ring in conjugates with fluorouracil, suggesting it acts as the primary site for interaction with nucleophilic targets mdpi.com. Theoretical studies on benzo[d]isoxazole derivatives have also employed DFT to analyze global and local chemical reactivity descriptors to predict reactive sites within the molecules researchgate.net.

In Silico Predictions for Biological Activity of Isoxazole Derivatives

In silico methods are invaluable for predicting the biological activity and pharmacokinetic properties of new chemical entities before they are synthesized, saving significant time and resources africaresearchconnects.comekb.eg. These predictions encompass a range of properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Numerous studies on isoxazole derivatives have utilized computational tools to predict their drug-likeness and ADMET profiles ukaazpublications.comresearchgate.netresearchgate.netresearchgate.net. A common screening tool is Lipinski's rule of five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. Many designed isoxazole derivatives have been shown to comply with this rule, indicating good potential for oral bioavailability ukaazpublications.com.

Software platforms like SwissADME and pkCSM are frequently used to calculate various physicochemical and pharmacokinetic properties researchgate.net. For example, in silico ADME assessments of isoxazole-silatranes revealed drug-like properties for the mono-adducts researchgate.net. Furthermore, the Prediction of Activity Spectra for Substances (PASS) program has been used to predict the potential pharmacological activities of isoxazole derivatives, with one study showing a high probability of antitumor action for newly designed compounds researchgate.net. These predictive studies help to prioritize which derivatives are most promising for synthesis and further experimental testing frontiersin.orgnih.gov.

Table 3: Summary of In Silico Predictions for Isoxazole Derivatives

| Prediction Type | Properties Evaluated | Tools Used | Findings |

|---|---|---|---|

| Drug-Likeness | Compliance with Lipinski's Rule of Five | Molinspiration, SwissADME | Many designed derivatives show good "drug-like" properties ukaazpublications.comresearchgate.net. |

| Pharmacokinetics (ADME) | Absorption, Distribution, Metabolism, Excretion | SwissADME, pkCSM | Isoxazole derivatives predicted to have good ADME profiles and oral drug potential researchgate.netfrontiersin.orgnih.gov. |

| Biological Activity | Antitumor, Antibacterial, etc. | PASS (Prediction of Activity Spectra for Substances) | Isoxazole-silatranes predicted to have high antitumor action researchgate.net. |

| Toxicity | General toxicity prediction | Molsoft, SwissADME | Used to assess the safety and efficacy of designed compounds ukaazpublications.com. |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Advanced Derivatives

The development of advanced derivatives of 2-(isoxazol-3-yl)acetic acid hinges on the exploration of innovative and efficient synthetic methodologies. A key focus is to create molecular complexity and diversity, allowing for a broader exploration of chemical space and biological activity. Researchers are moving beyond traditional methods to embrace novel reactions and strategies that can yield complex isoxazole-containing molecules with high efficiency.

One promising approach involves the use of modified multicomponent reactions. For instance, a modified Baker–Venkataraman reaction has been successfully employed to synthesize a novel class of 4,6-bis(5-aryl/heteroarylisoxazol-3-yl) benzene-1,3-diols. oaji.net This method allows for the construction of complex bis-isoxazole structures from readily available starting materials in impressive yields. oaji.net Such strategies are valuable for generating libraries of compounds for high-throughput screening.

Another area of exploration is the functionalization of the isoxazole (B147169) core and its side chains. For example, synthetic routes have been developed to introduce diverse substituents onto an isoxazole-3-carboxylic acid core, leading to derivatives with varied electronic and steric properties. nih.gov The synthesis of conjugates, where the this compound moiety is linked to other bioactive molecules, is also a significant area of interest. researchgate.net This approach aims to create hybrid molecules that may exhibit synergistic or novel pharmacological effects. The synthesis of comenic acid derivatives bearing an isoxazole moiety is one such example, combining the properties of a 4-pyrone with the isoxazole scaffold. researchgate.net

Future synthetic efforts will likely focus on stereoselective synthesis to control the three-dimensional arrangement of atoms in chiral derivatives, as stereochemistry often plays a critical role in biological activity. Furthermore, the development of green chemistry approaches will be crucial to ensure that the synthesis of these advanced derivatives is environmentally sustainable.

| Synthetic Strategy | Description | Potential Advantage |

| Modified Baker–Venkataraman Reaction | A base-catalyzed transformation used to synthesize bis-β-diketones, which then undergo cyclization to form bis-isoxazoles. oaji.net | Efficient construction of complex, multi-isoxazole frameworks. oaji.net |

| Functionalization of Core Scaffold | Introduction of various substituents, such as electron-withdrawing or donating groups, onto the isoxazole or phenyl rings. nih.gov | Fine-tuning of electronic and steric properties to optimize biological activity. nih.gov |

| Conjugate Synthesis | Covalent linking of the isoxazole moiety to other pharmacologically active molecules, such as comenic acid. researchgate.net | Creation of hybrid molecules with potentially synergistic or novel therapeutic effects. researchgate.net |

| Friedel–Crafts Acetylation Method | A method used for the acetylation of aromatic rings, which can be an initial step in building more complex thiazole and potentially isoxazole acetic acid derivatives. nih.gov | A versatile and well-established method for creating key intermediates in heterocyclic synthesis. nih.gov |

Discovery of New Biological Targets for this compound Analogs

While the anti-inflammatory and analgesic properties of isoxazole derivatives are well-documented, a significant future direction is the identification of novel biological targets for analogs of this compound. The versatility of the isoxazole ring system allows it to interact with a wide range of biological macromolecules, suggesting its potential application across various therapeutic areas. oaji.net

A key area of investigation is in the field of infectious diseases. Researchers have successfully identified bacterial serine acetyltransferase (SAT) as a target for a series of isoxazole-3-carboxylic acid derivatives. nih.gov SAT is a crucial enzyme in the L-cysteine biosynthesis pathway in many bacteria, which is absent in mammals, making it a promising target for novel antibacterial adjuvants that could help combat antimicrobial resistance. nih.gov

Another important target class is involved in cellular signaling pathways. Analogs of this compound have been identified as potent antagonists of the Exchange proteins directly activated by cAMP (EPAC). nih.gov EPAC proteins are key mediators of the second messenger cAMP and are implicated in a wide array of cellular processes. Modulating EPAC activity with selective antagonists could offer therapeutic benefits in diseases such as cancer, inflammatory disorders, and cardiovascular conditions. nih.gov

The scope of potential targets extends beyond human therapeutics. For example, certain synthetic analogs have shown activity as plant growth regulators, suggesting that their targets may include receptors and enzymes involved in plant physiology, such as abscisic acid (ABA) receptors. mdpi.com This opens up possibilities for developing novel agrochemicals.

Future research will utilize target deconvolution techniques, such as chemical proteomics and genetic screening, to identify the specific molecular targets of promising new this compound analogs discovered through phenotypic screening.

| Biological Target | Therapeutic Area | Example of Derivative Class |

| Bacterial Serine Acetyltransferase (SAT) | Infectious Diseases (Antibacterial Adjuvants) | Substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids. nih.gov |

| Exchange Proteins Activated by cAMP (EPAC) | Cancer, Inflammation, Cardiovascular Disease | 2-(isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl cyanides. nih.gov |

| Plant Hormone Receptors (e.g., ABA receptors) | Agrochemicals (Plant Growth Regulators) | 2′,3′-iso-heterocylic abscisic acid analogs. mdpi.com |

| Various Enzymes and Receptors | Anti-inflammatory, Analgesic, Antitumor, Antiviral | General isoxazole derivatives. oaji.net |

Advanced SAR and Rational Drug Design Approaches

The systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to transforming a bioactive compound into an optimized drug candidate. ug.edu.gepatsnap.com For this compound and its derivatives, advanced SAR studies will continue to be a cornerstone of future research, guiding the design of more potent and selective molecules. collaborativedrug.com

Rational drug design involves making targeted modifications to a molecule's structure to improve its interaction with a biological target. patsnap.comdrugdesign.org In the context of this compound analogs, SAR studies have already yielded crucial insights. For instance, in the development of EPAC antagonists, SAR analysis revealed that modifications at the 3-, 4-, and 5-positions of the phenyl ring, as well as the 5-position of the isoxazole moiety, could lead to more potent compounds. nih.gov This systematic analysis led to the discovery of antagonists with low micromolar inhibitory activity, a significant improvement over the initial high-throughput screening hit. nih.gov

Similarly, preliminary SAR for inhibitors of bacterial serine acetyltransferase indicated that the presence of a carboxylic acid functional group or its ester and amide derivatives is important for maintaining inhibitory activity. nih.gov It was also noted that replacing a 2-aminothiazole moiety with a 2-aminooxazole led to a more than 40-fold improvement in affinity, demonstrating how subtle changes to the heterocyclic structure can have a profound impact on biological activity. nih.gov

Future SAR campaigns will need to be more comprehensive, exploring a wider range of substituents and structural modifications. This includes:

Isosteric replacements: Substituting atoms or groups with others that have similar physical or chemical properties to investigate the importance of specific electronic or steric features.

Conformational analysis: Studying and modifying the three-dimensional shape of the molecules to improve their fit within a target's binding site.

Pharmacophore modeling: Identifying the key structural features essential for biological activity and using this model to design new compounds with optimized properties. azolifesciences.com

By systematically altering the structure and observing the corresponding changes in biological effect, researchers can build a detailed understanding of the molecular interactions driving the desired therapeutic outcome. ug.edu.ge

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches has revolutionized drug discovery, and this integration will be pivotal for future research on this compound derivatives. azolifesciences.com Computational tools can significantly accelerate the design-synthesize-test cycle by predicting the properties of virtual compounds, thereby prioritizing the most promising candidates for laboratory synthesis and testing. patsnap.com

Virtual screening is a powerful computational technique that has already been applied successfully in this area. The initial discovery of isoxazole-based inhibitors of bacterial serine acetyltransferase began with the virtual screening of an in-house library of compounds, which efficiently identified the initial hit molecules. nih.gov This approach saves considerable time and resources compared to screening large compound libraries experimentally.

Molecular docking is another key computational method used to predict the binding orientation and affinity of a ligand to its target protein. patsnap.com This technique was employed in the study of EPAC antagonists to understand how the isoxazole derivatives interact with the protein's binding site. nih.gov Such simulations provide valuable insights that can guide the rational design of new analogs with improved binding characteristics.

The future will see an even deeper integration of these methods:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. patsnap.com These models can then be used to predict the activity of novel, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the ligand-target complex over time to provide a more realistic understanding of the binding interactions and stability.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs early in the discovery process, helping to avoid costly late-stage failures.

These in silico methods, when used in a feedback loop with experimental synthesis and biological evaluation, create a powerful and efficient engine for the discovery and optimization of the next generation of therapeutics based on the this compound scaffold. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-(Isoxazol-3-yl)acetic acid, and how can structural purity be validated?

Answer: The synthesis typically involves cyclization of substituted acetaldehydes with hydroxylamine hydrochloride under basic conditions. For example, 3,4-dimethoxyphenylacetaldehyde can react with hydroxylamine to form the isoxazole ring, followed by oxidation or hydrolysis to yield the acetic acid moiety .

- Key validation techniques:

- NMR spectroscopy: Methoxy protons (δ 3.8–4.0 ppm) and isoxazole ring protons (δ 6.5–8.0 ppm) confirm substituent positions .

- Mass spectrometry (MS): Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns verify molecular weight and functional groups .

- Chromatography (HPLC/TLC): Purity assessment via retention time or Rf values compared to standards .

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

Answer:

- Parameter adjustments:

- Temperature: Cyclization reactions often require 60–80°C for efficient ring closure .

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in esterification steps .

- Catalysts: Mild bases (e.g., NaHCO₃) minimize side reactions during hydrolysis .

- Yield monitoring: Use in-process LC-MS to track intermediates and adjust stoichiometry in real time .

Q. What spectroscopic techniques are critical for characterizing the electronic environment of the isoxazole ring?

Answer:

- ¹H/¹³C NMR: Isoxazole protons (δ 6.5–8.0 ppm) and carbons (δ 95–160 ppm) indicate electronic effects from substituents .

- IR spectroscopy: Stretching frequencies for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm ring integrity .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular conformation of this compound derivatives?

Answer:

Q. How can researchers reconcile contradictory biological activity data for isoxazole derivatives across studies?

Answer:

- Systematic analysis steps:

- Compare assay conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain discrepancies .

- Validate target engagement: Use surface plasmon resonance (SPR) to measure binding affinity (KD) for proposed targets (e.g., enzymes/receptors) .

- Control for stereochemistry: Enantiomers may exhibit divergent activities; chiral HPLC can separate and test individual isomers .

- Case study: Derivatives with thiophene substituents showed anti-inflammatory activity in murine models but not in human PBMCs, highlighting species-specific responses .

Q. What computational strategies predict the bioactivity of this compound analogs?

Answer:

- Molecular docking:

- QSAR modeling:

- Descriptors: LogP, molar refractivity, and H-bond donors correlate with antibacterial IC₅₀ values .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) alter the physicochemical properties of this compound?

Answer:

Q. What are the limitations of current synthetic methods for generating isoxazole-acetic acid hybrids?

Answer:

- Challenges:

- Regioselectivity: Competing 3- vs. 5-substituted isoxazole formation requires directing groups (e.g., –NO₂) .

- Acid sensitivity: Carboxylic acid moieties may decompose under high-temperature cyclization; use of protective groups (e.g., ethyl esters) mitigates this .

- Innovative solutions: Flow chemistry reduces decomposition by enabling rapid heating/cooling cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。